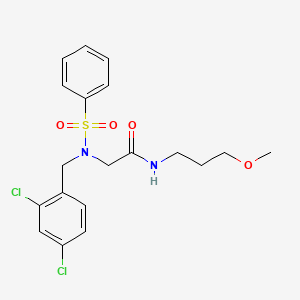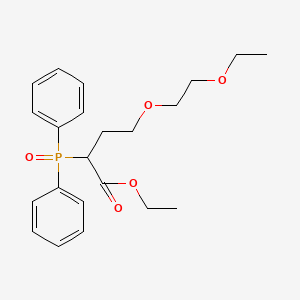![molecular formula C20H22N2O2 B5054657 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5054657.png)
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as MitoQ, is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential therapeutic effects. MitoQ is a mitochondria-targeted antioxidant that selectively accumulates in mitochondria and protects them from oxidative damage.
Mecanismo De Acción
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol acts as a selective antioxidant by accumulating in mitochondria and scavenging reactive oxygen species (ROS). 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol also protects mitochondria from oxidative damage by inhibiting mitochondrial permeability transition pore (mPTP) opening. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to improve mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has also been shown to improve mitochondrial function, reduce mitochondrial DNA damage, and increase ATP production. In animal models, 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to improve cardiac function, reduce neurodegeneration, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has several advantages for lab experiments. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is a selective antioxidant that accumulates in mitochondria, making it an ideal tool for studying mitochondrial function and oxidative stress. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is also stable and can be easily administered to cells and animals. However, 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has some limitations for lab experiments. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is expensive and requires expertise in synthetic organic chemistry for its synthesis. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. One future direction is to investigate the potential therapeutic effects of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another future direction is to develop new analogs of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol with improved properties, such as increased solubility and potency. Additionally, the mechanisms underlying the therapeutic effects of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol need to be further elucidated to fully understand its potential in clinical applications.
Conclusion:
In conclusion, 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential therapeutic effects. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been extensively studied for its antioxidant, anti-inflammatory, and anti-apoptotic properties in various in vitro and in vivo models. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has also been studied for its potential therapeutic effects in various diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. The future directions for the study of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol include investigating its potential therapeutic effects in various diseases, developing new analogs with improved properties, and elucidating the mechanisms underlying its therapeutic effects.
Métodos De Síntesis
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is synthesized by attaching a ubiquinone molecule to a triphenylphosphonium cation through a 10-carbon linker. The synthesis of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol involves several steps, including the preparation of the starting materials, the synthesis of the linker, and the attachment of the linker to the ubiquinone molecule. The synthesis of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been extensively studied in scientific research for its potential therapeutic effects. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties in various in vitro and in vivo models. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has also been studied for its potential therapeutic effects in various diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)14-7-5-13(6-8-14)17-12-18(22-21-17)16-11-15(24-4)9-10-19(16)23/h5-12,23H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWATZKJNWPAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[(cycloheptylamino)carbonothioyl]nicotinamide](/img/structure/B5054589.png)
![N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5054597.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)
![4-(3-methylbutyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5054610.png)

![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5054626.png)

![N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5054643.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5054649.png)
![benzyl [2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5054650.png)

